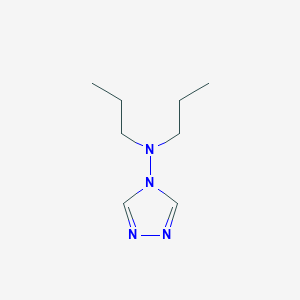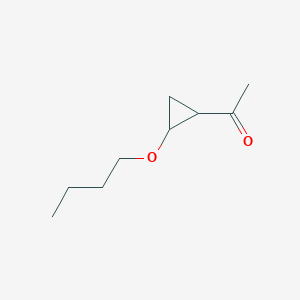
CID 78061879
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 78061879” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields
Preparation Methods
The synthesis of compound “CID 78061879” involves several steps, including specific reaction conditions and reagents. The preparation methods can be categorized into synthetic routes and industrial production methods.
Synthetic Routes:
- The synthesis typically starts with a precursor molecule, which undergoes a series of chemical reactions such as Friedel-Craft reaction, amidation, reduction, and protection reactions .
- Each step requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
- Industrial production of compound “this compound” involves scaling up the laboratory synthesis methods to produce larger quantities.
- This process requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Compound “CID 78061879” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
- The reactions are carried out under specific conditions, such as controlled temperature and pressure, to ensure the desired products are formed.
- Catalysts and solvents are often used to facilitate the reactions and improve yields.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Compound “CID 78061879” has a wide range of scientific research applications due to its unique properties.
Chemistry:
- It is used as a reagent in organic synthesis to create complex molecules.
- It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology:
- It is studied for its potential biological activity, including antimicrobial and anticancer properties.
- It is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine:
- It is explored for its therapeutic potential in treating various diseases.
- It is used in drug development and formulation studies.
Industry:
- It is used in the production of specialty chemicals and materials.
- It is employed in the development of new technologies and processes.
Mechanism of Action
The mechanism of action of compound “CID 78061879” involves its interaction with specific molecular targets and pathways.
Molecular Targets:
- The compound binds to specific enzymes or receptors, modulating their activity.
- It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Pathways Involved:
- The compound may affect signaling pathways, metabolic processes, or gene expression.
- Detailed studies are conducted to elucidate the exact mechanism by which it exerts its effects.
Comparison with Similar Compounds
- Compounds with similar structures or functional groups can be identified using databases like PubChem .
- Examples of similar compounds include those with analogous chemical backbones or reactivity.
Uniqueness:
- The unique properties of compound “CID 78061879” may include its specific reactivity, biological activity, or industrial applications.
- Comparative studies help to understand the advantages and limitations of this compound relative to others.
Properties
Molecular Formula |
Al9Ir2 |
|---|---|
Molecular Weight |
627.27 g/mol |
InChI |
InChI=1S/9Al.2Ir |
InChI Key |
KDKMXMZUWABQMG-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
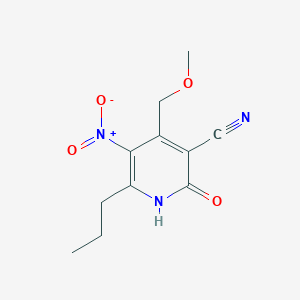
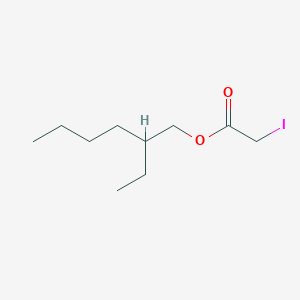
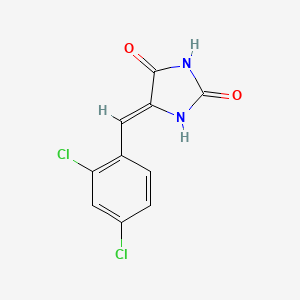
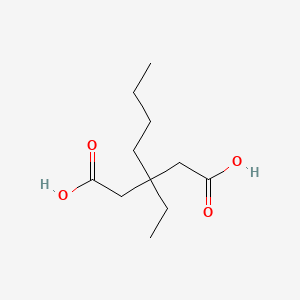
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

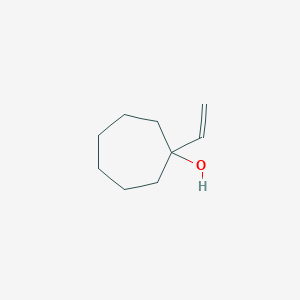
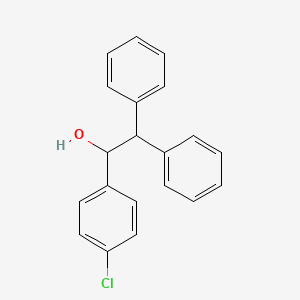
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
